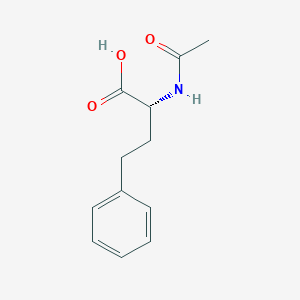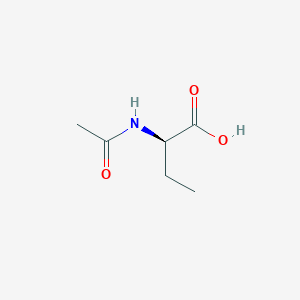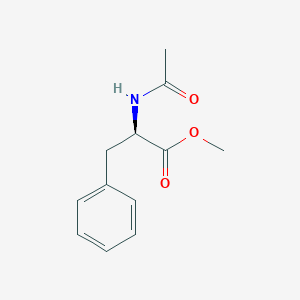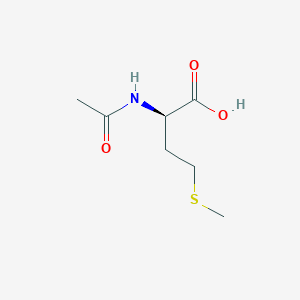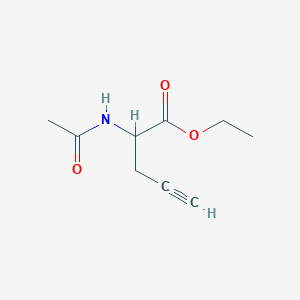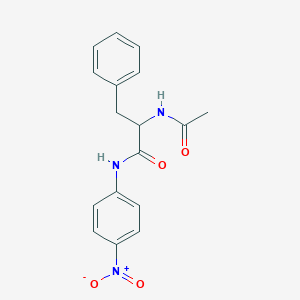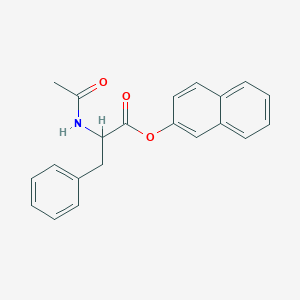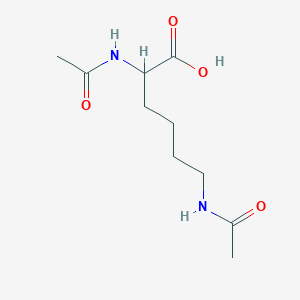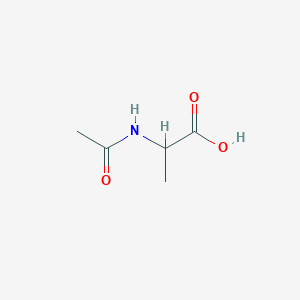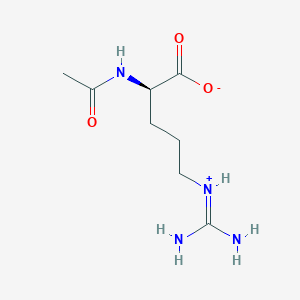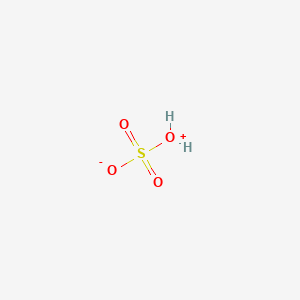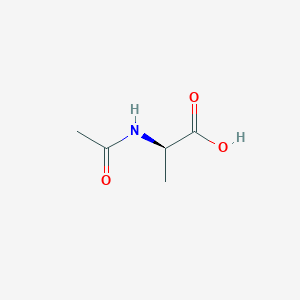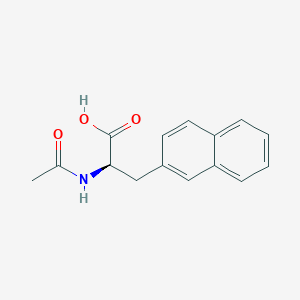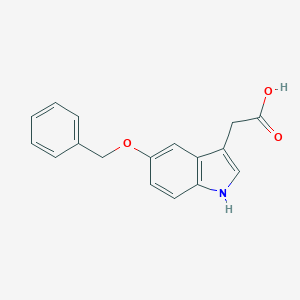
5-Benzyloxyindole-3-acetic acid
Overview
Description
5-Benzyloxyindole-3-acetic acid is a reactant used for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .
Synthesis Analysis
5-Benzyloxyindole-3-acetic acid is synthesized for proteomics research . It is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Molecular Structure Analysis
The molecular formula of 5-Benzyloxyindole-3-acetic acid is C17H15NO3 . The molecular weight is 281.31 g/mol .Chemical Reactions Analysis
5-Benzyloxyindole-3-acetic acid is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Physical And Chemical Properties Analysis
The melting point of 5-Benzyloxyindole-3-acetic acid is 147-149 °C . The boiling point is predicted to be 533.2±40.0 °C .Scientific Research Applications
Anticancer Activity
- Scientific Field: Medical Science, specifically Oncology .
- Application Summary: 5-Benzyloxyindole-3-acetic acid has been incorporated into platinum(IV) complexes to create potential anticancer drugs . These complexes are kinetically inert and are designed to overcome the limitations of standard platinum(II) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .
- Methods of Application: The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid were reported .
- Results: All complexes proved to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . One of the complexes, 56-5B3A, demonstrated the greatest anticancer activity, displaying GI 50 values between 1.2 and 150 nM .
Weed Growth Inhibition
- Scientific Field: Agricultural Science .
- Application Summary: Indole-3-acetic acid (IAA), a common plant hormone of the auxin class, regulates various plant growth processes . High levels of IAA can exert an inhibitory effect on plant physiological processes .
- Methods of Application: The study investigated IAA production by the basidiomycetous yeast Rhodosporidiobolus fluvialis DMKU-CP293 . The production was optimized in shake-flask culture using a cost-effective medium . Production was then scaled up to a 15-L bioreactor and to a pilot-scale (100-L) bioreactor .
- Results: IAA was successfully produced at a concentration of 3569.32 mg/L at the pilot scale . The results showed that weed (Cyperus rotundus L.) growth could be inhibited by 50 mg/L of crude IAA .
Safety And Hazards
Future Directions
5-Benzyloxyindole-3-acetic acid is used in proteomics research . It is also used in the preparation of potential anticancer agents , indicating its potential in medical and pharmaceutical research.
Relevant Papers The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid, a bioactive ligand that integrates an indole pharmacophore, have been reported . These complexes exhibit prominent anticancer activity .
properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195943 | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxyindole-3-acetic acid | |
CAS RN |
4382-53-0 | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyloxyindole-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



